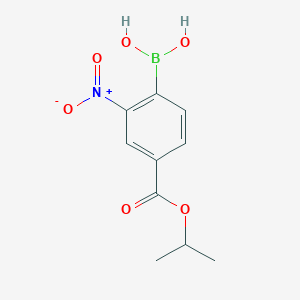

4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-nitro-4-propan-2-yloxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BNO6/c1-6(2)18-10(13)7-3-4-8(11(14)15)9(5-7)12(16)17/h3-6,14-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPAMQONBPBHMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)OC(C)C)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675081 | |

| Record name | (2-Nitro-4-{[(propan-2-yl)oxy]carbonyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-61-6 | |

| Record name | Benzoic acid, 4-borono-3-nitro-, 1-(1-methylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Nitro-4-{[(propan-2-yl)oxy]carbonyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Isopropoxycarbonyl)-2-nitrophenylboronic Acid: Synthesis, Properties, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid (CAS 1150114-61-6) is a valuable and versatile building block in contemporary organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique substitution pattern, featuring a sterically demanding ortho-nitro group and an electronically modifying para-isopropoxycarbonyl group, presents both challenges and opportunities for the synthetic chemist. This guide provides a comprehensive technical overview of this reagent, including its physicochemical properties, detailed synthetic strategies, mechanistic insights into its reactivity in Suzuki-Miyaura coupling, and practical guidance on its purification and handling. The information presented herein is intended to empower researchers in drug discovery and materials science to effectively utilize this compound in the construction of complex molecular architectures.

Introduction: A Strategically Substituted Arylboronic Acid

Arylboronic acids are indispensable tools in modern synthetic chemistry, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The strategic placement of functional groups on the phenylboronic acid scaffold allows for the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. This compound is a prime example of a designer reagent, where each substituent serves a distinct purpose.

The ortho-nitro group, being strongly electron-withdrawing and sterically bulky, significantly influences the reactivity of the boronic acid moiety. While it can deactivate the boronic acid towards transmetalation in the Suzuki-Miyaura catalytic cycle, it also offers a valuable synthetic handle for further transformations, such as reduction to an amine, which can then participate in a variety of cyclization and derivatization reactions.

The para-isopropoxycarbonyl group, an ester functionality, modulates the electronic properties of the aromatic ring and provides a site for potential hydrolytic cleavage to the corresponding carboxylic acid. This feature is particularly useful in drug discovery programs where modification of a compound's pharmacokinetic profile through ester-to-acid conversion is a common strategy.

This guide will delve into the technical nuances of working with this specialized reagent, providing both theoretical understanding and practical, actionable protocols.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

| Property | Value | Reference |

| CAS Number | 1150114-61-6 | [1] |

| Molecular Formula | C₁₀H₁₂BNO₆ | [2] |

| Molecular Weight | 253.02 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | Not available | |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. | |

| Storage | Store at -20°C for long-term stability. | [2] |

Safety and Handling:

This compound should be handled in a well-ventilated fume hood by trained personnel.[3] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Synthesis of this compound

The synthesis of this compound typically starts from a readily available precursor, isopropyl 4-bromo-3-nitrobenzoate. Two primary strategies can be employed for the introduction of the boronic acid functionality: palladium-catalyzed borylation (Miyaura borylation) or lithium-halogen exchange followed by borylation.

Retrosynthetic Analysis

Caption: Retrosynthetic approach for the target molecule.

Synthesis of the Precursor: Isopropyl 4-bromo-3-nitrobenzoate

The starting material, isopropyl 4-bromo-3-nitrobenzoate, can be prepared from 4-bromo-3-nitrobenzoic acid via standard esterification procedures.

Experimental Protocol: Fischer Esterification

-

To a round-bottom flask equipped with a reflux condenser, add 4-bromo-3-nitrobenzoic acid (1.0 eq.).

-

Add a large excess of isopropanol (e.g., 10-20 eq.), which will also serve as the solvent.

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 eq.).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess isopropanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude isopropyl 4-bromo-3-nitrobenzoate.

-

The product can be further purified by flash column chromatography on silica gel if necessary.

Borylation Method 1: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a robust and widely used method for the synthesis of arylboronic esters from aryl halides.[4][5]

Caption: Workflow for Miyaura borylation synthesis.

Experimental Protocol: Miyaura Borylation

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine isopropyl 4-bromo-3-nitrobenzoate (1.0 eq.), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq.), and a suitable base such as potassium acetate (KOAc, 3.0 eq.).[5]

-

Add a palladium catalyst, for example, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%).

-

Add a dry, degassed solvent such as dioxane or toluene.

-

Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the reaction by TLC or GC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude boronate ester.

-

The crude product can be purified by flash chromatography on silica gel.

-

Hydrolysis of the Boronate Ester: The resulting pinacol boronate ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid (e.g., HCl) in a suitable solvent system (e.g., diethyl ether or acetone).

Borylation Method 2: Lithium-Halogen Exchange

An alternative to palladium-catalyzed borylation is the use of a lithium-halogen exchange reaction at low temperatures, followed by quenching with a borate ester.[6][7]

Experimental Protocol: Lithium-Halogen Exchange

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve isopropyl 4-bromo-3-nitrobenzoate (1.0 eq.) in a dry, ethereal solvent such as tetrahydrofuran (THF).

-

Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Slowly add a solution of an alkyllithium reagent, such as n-butyllithium (n-BuLi, 1.0-1.1 eq.), dropwise while maintaining the low temperature.

-

Stir the reaction mixture at -78 °C for a short period (e.g., 15-30 minutes) to allow for the lithium-halogen exchange to occur.

-

Quench the resulting aryllithium species by the slow, dropwise addition of a trialkyl borate, such as triisopropyl borate (B(OiPr)₃, 1.2-1.5 eq.).

-

After the addition is complete, allow the reaction to slowly warm to room temperature.

-

Quench the reaction by the addition of an aqueous acid solution (e.g., 1 M HCl) and stir vigorously to hydrolyze the borate ester.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude boronic acid can be purified by recrystallization or flash column chromatography.

Purification Strategies

The purification of this compound can be challenging due to its polarity and the potential for decomposition on silica gel.

-

Recrystallization: This is often the preferred method for purifying boronic acids.[4] A suitable solvent system (e.g., ethyl acetate/hexanes, or hot water) should be determined on a small scale.

-

Column Chromatography: If chromatography is necessary, using a less acidic stationary phase like neutral alumina can be beneficial to avoid decomposition.[4] Alternatively, silica gel can be deactivated with a small amount of a base like triethylamine in the eluent. For highly polar boronic acids, reverse-phase chromatography (C18) may also be an effective technique.

-

Derivatization: In cases of difficult purification, the boronic acid can be converted to a more stable and easily purifiable derivative, such as a diethanolamine adduct, and then hydrolyzed back to the free boronic acid.[1][8]

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a substrate for the Suzuki-Miyaura reaction, enabling the formation of biaryl structures. However, the presence of the ortho-nitro group introduces significant steric hindrance, which can slow down the transmetalation step of the catalytic cycle.[3] Therefore, careful selection of the catalyst, ligand, and reaction conditions is crucial for achieving high yields.

Caption: General scheme for Suzuki-Miyaura coupling.

Mechanistic Considerations

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. For sterically hindered substrates like this compound, the transmetalation step is often the rate-limiting step. The bulky ortho-nitro group can impede the approach of the boronic acid to the palladium center.

To overcome this challenge, the use of bulky and electron-rich phosphine ligands is often necessary. These ligands can accelerate both the oxidative addition and reductive elimination steps and can also facilitate the transmetalation of sterically demanding substrates.

Optimized Protocol for Suzuki-Miyaura Coupling

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel (e.g., a microwave vial or Schlenk tube) under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 eq.).

-

Add a suitable degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Heat the reaction mixture to a temperature between 80-120 °C, or utilize microwave irradiation for faster reaction times.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a strategically designed building block that offers significant potential for the synthesis of complex organic molecules. While its steric and electronic properties present certain challenges, a thorough understanding of its synthesis, purification, and reactivity in cross-coupling reactions, as outlined in this guide, can enable researchers to effectively harness its synthetic utility. The ability to introduce a functionalized nitro- and ester-bearing aromatic ring in a single step makes this reagent a valuable addition to the toolbox of any synthetic chemist, particularly those in the fields of medicinal chemistry and materials science.

References

-

Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

-

Barroso, S., Joksch, M., Puylaert, P., Tin, S., Bell, S. J., Donnellan, L., ... & de Vries, J. G. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 86(1), 103-109. [Link]

-

Joshi-Pangu, A., Ma, X., Diane, M., Iqbal, S., Kribs, R. J., Huang, R., ... & Biscoe, M. R. (2012). Palladium-catalyzed borylation of primary alkyl bromides. The Journal of organic chemistry, 77(15), 6629–6633. [Link]

-

Molander, G. A., & Trice, S. L. (2012). Palladium-Catalyzed Borylation And Cross-Coupling Of Aryl And Heteroaryl Halides Utilizing Dibora Derivatives. ResearchGate. [Link]

-

Begeezee. (2017). Purification of boronic acids? Reddit. [Link]

-

Pinto, A., & de la Rosa, M. A. (2015). Introducing Undergraduates to Research Using a Suzuki–Miyaura Cross-Coupling Organic Chemistry Miniproject. Journal of Chemical Education, 92(7), 1217-1220. [Link]

-

Murray, P. R., & Ley, S. V. (2014). Investigation of a lithium-halogen exchange flow process for the preparation of boronates by using a cryo-flow reactor. Chemistry–A European Journal, 20(1), 263-271. [Link]

-

Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]

-

Quora. (2021). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. Retrieved from [Link]

-

Luo Group. (2019). Mechanism of Lithium-Halogen Exchange and Related Reactions. Retrieved from [Link]

-

Bailey, W. F., & Longstaff, S. C. (2008). The Lithium–Halogen Exchange Reaction in Process Chemistry. In Organic Synthesis in Process Chemistry (pp. 311-332). John Wiley & Sons, Ltd. [Link]

-

Wang, Y., & Wang, X. (2011). Isopropyl 4-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2806. [Link]

-

IDEALS at the University of Illinois. (n.d.). Lithium-Halogen Exchange. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-nitrobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN112441968B - Synthetic method of 2-amino-3-bromoisonicotinic acid methyl ester.

Sources

- 1. 1150114-61-6|(4-(Isopropoxycarbonyl)-2-nitrophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. usbio.net [usbio.net]

- 3. benchchem.com [benchchem.com]

- 4. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]

- 5. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study [organic-chemistry.org]

- 6. Investigation of a lithium-halogen exchange flow process for the preparation of boronates by using a cryo-flow reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (2-nitro-4-propan-2-yloxycarbonylphenyl)boronic acid: Properties, Synthesis, and Applications in Drug Discovery

Introduction

Boronic acids and their derivatives have become indispensable tools in modern medicinal chemistry and drug discovery. Their unique ability to form reversible covalent bonds and act as versatile coupling partners in reactions like the Suzuki-Miyaura coupling has led to the development of numerous therapeutic agents.[1] This guide provides a comprehensive technical overview of a specific, substituted phenylboronic acid: (2-nitro-4-propan-2-yloxycarbonylphenyl)boronic acid. As this appears to be a novel or non-commercial compound, this document synthesizes predictive data based on the well-established chemistry of its constituent functional groups and analogous structures. We will delve into its predicted physicochemical properties, propose a viable synthetic route, and explore its potential reactivity and applications for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The structure of (2-nitro-4-propan-2-yloxycarbonylphenyl)boronic acid incorporates three key functional groups on a benzene ring: a boronic acid, a nitro group ortho to the boronic acid, and an isopropyl ester para to the boronic acid. This specific arrangement dictates its electronic properties, steric profile, and overall reactivity.

Caption: Chemical structure of (2-nitro-4-propan-2-yloxycarbonylphenyl)boronic acid.

Predicted Physicochemical Properties

| Property | Predicted Value | Basis of Prediction |

| Molecular Formula | C₁₀H₁₂BNO₆ | Calculated from structure |

| Molecular Weight | 253.02 g/mol | Calculated from structure |

| Appearance | Off-white to yellow powder | Based on analogs like 2-nitrophenylboronic acid.[2] |

| Solubility | Soluble in methanol, DMSO, DMF; sparingly soluble in water | General solubility of functionalized phenylboronic acids.[3] |

| pKa | ~8.0 - 8.5 | The electron-withdrawing nitro and ester groups lower the pKa relative to phenylboronic acid (~8.8), making it a stronger Lewis acid. |

The electronic character of the molecule is heavily influenced by the two electron-withdrawing groups (EWG): the nitro group (-NO₂) and the isopropyl carboxylate group (-COOCH(CH₃)₂). The strong inductive and resonance effects of the ortho-nitro group significantly decrease the electron density of the aromatic ring and increase the Lewis acidity of the boronic acid moiety. The para-ester group also contributes to this electron deficiency through its resonance effect. This electronic profile is a key determinant of the compound's reactivity in cross-coupling reactions.

Proposed Synthetic Pathway

A plausible and efficient synthesis of the target molecule can be envisioned in a two-step sequence starting from 4-carboxyphenylboronic acid. This pathway involves an electrophilic aromatic substitution (nitration) followed by an esterification.

Caption: Proposed two-step synthesis workflow.

Experimental Protocol

Step 1: Synthesis of 2-nitro-4-carboxyphenylboronic acid

This protocol is adapted from a patented procedure for the nitration of p-carboxyphenylboronic acid.[4]

-

To a 250 mL flask equipped with a magnetic stirrer and cooled in an ice-salt bath (0-10°C), cautiously add concentrated sulfuric acid (43.3 g).

-

While stirring, add 4-carboxyphenylboronic acid (10.0 g) in portions, ensuring the temperature remains below 10°C.

-

Slowly add fuming nitric acid (32.2 g) dropwise via an addition funnel, maintaining the internal temperature between 0 and 10°C.

-

After the addition is complete, allow the mixture to stir at this temperature for 2-3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.

-

A precipitate will form. Stir the slurry for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield 2-nitro-4-carboxyphenylboronic acid. A yield of approximately 90% can be expected.[4]

Step 2: Synthesis of (2-nitro-4-propan-2-yloxycarbonylphenyl)boronic acid

This procedure is a standard Fischer esterification.

-

In a round-bottom flask, suspend 2-nitro-4-carboxyphenylboronic acid (11.3 g, from Step 1) in isopropanol (100 mL).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL).

-

Heat the mixture to reflux and maintain for 3-5 hours. The suspension should become a clear solution as the reaction progresses.

-

Monitor the reaction by TLC until the starting carboxylic acid is no longer visible.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly pour the mixture into ice water (200 mL) with stirring to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the final product.

Predicted Spectroscopic Characterization

While no experimental spectra exist for the target molecule, we can predict its key spectroscopic features based on data from analogous compounds.

Predicted NMR Data (in DMSO-d₆)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale / Comparison |

| Boronic Acid -OH | ~8.5 (broad s, 2H) | - | Typical for arylboronic acids. |

| Aromatic H (ortho to -NO₂) | ~8.2 (d, 1H) | ~120 | Downfield shift due to deshielding by both -NO₂ and -B(OH)₂. |

| Aromatic H (meta to -NO₂) | ~8.0 (dd, 1H) | ~130 | Downfield shift due to deshielding by adjacent EWGs. |

| Aromatic H (ortho to -COOR) | ~7.8 (d, 1H) | ~135 | Deshielded by the ester group. |

| Isopropyl -CH | ~5.0 (septet, 1H) | ~70 | Characteristic chemical shift for an isopropyl ester methine proton. Compare to 3-isopropoxyphenylboronic acid derivatives.[5] |

| Isopropyl -CH₃ | ~1.3 (d, 6H) | ~22 | Characteristic chemical shift for isopropyl ester methyl groups. Compare to 3-isopropoxyphenylboronic acid derivatives.[5] |

| Aromatic C-B | Not observed | Not observed | The carbon attached to boron is often not observed or is very broad due to quadrupolar relaxation.[5] |

| Aromatic C-NO₂ | - | ~150 | Strongly deshielded carbon attached to the nitro group. |

| Aromatic C-COOR | - | ~132 | Deshielded carbon attached to the ester group. |

| Ester C=O | - | ~165 | Typical carbonyl carbon chemical shift for an aromatic ester. |

Infrared (IR) Spectroscopy:

-

~3300-3500 cm⁻¹ (broad): O-H stretching of the boronic acid.

-

~1720 cm⁻¹ (strong): C=O stretching of the isopropyl ester.

-

~1530 and ~1350 cm⁻¹ (strong): Asymmetric and symmetric N-O stretching of the nitro group.

-

~1360 cm⁻¹: B-O stretching.

Mass Spectrometry (MS):

-

Expected [M-H]⁻: 252.07 in negative ion mode ESI-MS.

-

Expected [M+H]⁺: 254.08 in positive ion mode ESI-MS.

Reactivity and Applications in Drug Development

The true utility of this molecule lies in its potential as a multifunctional building block for creating complex molecular architectures.

Suzuki-Miyaura Cross-Coupling Reactions

(2-nitro-4-propan-2-yloxycarbonylphenyl)boronic acid is an ideal candidate for Suzuki-Miyaura cross-coupling reactions to form biaryl structures.[6] However, its reactivity is subject to two competing factors:

-

Steric Hindrance: The ortho-nitro group poses significant steric bulk, which can impede the crucial transmetalation step of the catalytic cycle.[7] This often necessitates the use of specialized, bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) and optimized reaction conditions to achieve good yields.[8]

-

Electronic Effects: The strong electron-withdrawing nature of both the nitro and ester groups makes the carbon-boron bond susceptible to a common side reaction known as protodeboronation, especially under strongly basic conditions or at elevated temperatures.[7] This undesired reaction cleaves the C-B bond, reducing the overall yield.[9]

To mitigate these challenges, conversion of the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) is a highly effective strategy.[9] These derivatives exhibit increased stability and slowly release the active boronic acid under reaction conditions, minimizing protodeboronation.

Caption: A representative Suzuki-Miyaura coupling reaction.

A Versatile Synthetic Intermediate

Beyond its direct use in coupling reactions, the molecule offers handles for subsequent transformations:

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂). This introduces a nucleophilic site that can be used for amide bond formation, sulfonylation, or other functionalizations, opening up a vast chemical space for library synthesis.

-

Hydrolysis of the Ester: The isopropyl ester can be hydrolyzed back to a carboxylic acid under basic or acidic conditions. This allows for the introduction of another key functional group for further derivatization, such as forming amides with a different set of amines.

This dual functionality makes (2-nitro-4-propan-2-yloxycarbonylphenyl)boronic acid a powerful scaffold for creating diverse molecular libraries in the drug discovery process.

Safety and Handling

While no specific safety data sheet (SDS) exists for this compound, general precautions for handling substituted phenylboronic acids should be strictly followed. Analogs like 2-nitrophenylboronic acid are classified as harmful if swallowed and cause skin, eye, and respiratory irritation.[10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[12][13]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12] Avoid creating dust. Do not eat, drink, or smoke in the handling area.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents, strong acids, and strong bases.[13] Phenylboronic acids can be hygroscopic and air-sensitive.[12]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

(2-nitro-4-propan-2-yloxycarbonylphenyl)boronic acid, while not a commercially available reagent, represents a promising and versatile building block for medicinal chemistry and materials science. Its predicted properties, stemming from the unique ortho-nitro and para-ester substitution pattern, offer both challenges and opportunities. The steric hindrance of the nitro group requires careful optimization of cross-coupling conditions, but its presence, along with the ester moiety, provides valuable handles for post-coupling functionalization. The synthetic route proposed herein is robust and based on well-established organic chemistry principles. For researchers engaged in the synthesis of complex biaryl systems or diverse chemical libraries, this molecule serves as a potent and adaptable scaffold.

References

- Synthetic method of 2-nitro phenyl boric acid. (2015). Google Patents.

-

Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. Retrieved from [Link]

-

(2-Nitrophenyl)boronic acid. (n.d.). PubChem. Retrieved from [Link]

- Synthetic method of 2-nitro phenyl boric acid. (2017). Google Patents.

-

(2-Nitrophenyl)boronic acid. (n.d.). Chemsrc. Retrieved from [Link]

-

The Suzuki-Miyaura Coupling of Nitroarenes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. (2020). Royal Society of Chemistry. Retrieved from [Link]

-

4-carboxyphenylboronic acid pinacol ester. (2024). ChemBK. Retrieved from [Link]

-

4-Carboxyphenylboronic Acid Pinacol Ester. (n.d.). Chemsrc. Retrieved from [Link]

-

Harnessing 2-Nitrophenylboronic Acid for Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2018). MDPI. Retrieved from [Link]

-

2-NITROPHENYLBORONIC-ACID. (n.d.). SpectraBase. Retrieved from [Link]

-

Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),... (n.d.). ResearchGate. Retrieved from [Link]

-

Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). ResearchGate. Retrieved from [Link]

-

Cross-Coupling Reactions of Nitroarenes. (2021). Accounts of Chemical Research. Retrieved from [Link]

-

phenyl boronic acid. (n.d.). s d fine-chem limited. Retrieved from [Link]

-

Safety Data Sheet: Phenyl boronic acid-d5. (2025). Chemdox. Retrieved from [Link]

-

Electronic Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Supplementary Material. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride. (2015). Google Patents.

-

Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

- Process for producing phenylboronic acids and triphenylboroxines. (2002). Google Patents.

-

Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. (2003). University of Pittsburgh. Retrieved from [Link]

-

Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2-Nitrophenylboronic acid CAS#: 5570-19-4 [m.chemicalbook.com]

- 4. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. (2-Nitrophenyl)boronic acid | C6H6BNO4 | CID 2773548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (2-Nitrophenyl)boronic acid | CAS#:5570-19-4 | Chemsrc [chemsrc.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

Synthesis of 4-(Isopropoxycarbonyl)-2-nitrophenylboronic Acid: A Technical Guide for Advanced Drug Discovery

Introduction: The Strategic Importance of 4-(Isopropoxycarbonyl)-2-nitrophenylboronic Acid in Modern Medicinal Chemistry

Within the landscape of pharmaceutical research and development, the strategic design of molecular building blocks is paramount to the successful discovery of novel therapeutics. Arylboronic acids, in particular, have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] These compounds offer a stable, versatile, and often less toxic alternative to other organometallic reagents, facilitating the construction of complex molecular architectures.[3][4]

This guide focuses on the synthesis of this compound, a trifunctional reagent of significant interest in drug discovery. The molecule's unique arrangement of a boronic acid, a nitro group, and an isopropyl ester offers medicinal chemists a powerful scaffold for several reasons:

-

Orthogonal Reactivity: The boronic acid moiety serves as a handle for Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.[2]

-

Modulation of Physicochemical Properties: The nitro group, an electron-withdrawing substituent, can be utilized to fine-tune the electronic properties of the molecule or can be reduced to an amine for further functionalization.

-

Ester Functionality: The isopropoxycarbonyl group can influence solubility and cell permeability, and can also serve as a pro-drug moiety, which can be hydrolyzed in vivo to the corresponding carboxylic acid.

This document provides a comprehensive overview of a proposed synthetic route for this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and key analytical considerations.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most logically approached through a two-step sequence, starting from a commercially available precursor:

-

Synthesis of the Key Intermediate: The synthesis commences with the formation of 4-carboxy-2-nitrophenylboronic acid. While this intermediate is commercially available, understanding its synthesis provides deeper insight into the chemistry of nitrophenylboronic acids.

-

Fischer Esterification: The carboxylic acid functionality of the intermediate is then esterified using isopropanol under acidic conditions to yield the final product.

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of 4-Carboxy-2-nitrophenylboronic acid (Proposed Route)

While 4-carboxy-2-nitrophenylboronic acid is available from commercial suppliers, a plausible synthetic route from more basic starting materials is instructive. The direct nitration of 4-carboxyphenylboronic acid presents challenges due to the sensitivity of the carbon-boron bond to electrophilic cleavage, which can lead to the formation of nitrobenzene and boric acid as byproducts.[5] A more controlled approach would involve the nitration of a protected starting material, followed by borylation.

A potential route could involve the nitration of 4-methylbenzoic acid, followed by oxidation of the methyl group to a carboxylic acid, and finally, a borylation step. However, for the purposes of this guide, we will proceed from the commercially available 4-carboxy-2-nitrophenylboronic acid.

Part 2: Fischer Esterification to Yield this compound

The Fischer esterification is a classic and reliable method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of an acid catalyst.[6] The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is typically used in large excess, and/or water is removed as it is formed.[6]

Mechanism of Fischer Esterification

The mechanism involves several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by the Alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

Figure 2: Key stages of the Fischer Esterification.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | CAS Number | Supplier |

| 4-Carboxy-2-nitrophenylboronic acid | 210.95 | 85107-54-6 | Sigma-Aldrich |

| Isopropanol (anhydrous) | 60.10 | 67-63-0 | Standard Supplier |

| Sulfuric Acid (concentrated) | 98.08 | 7664-93-9 | Standard Supplier |

| Ethyl Acetate | 88.11 | 141-78-6 | Standard Supplier |

| Saturated Sodium Bicarbonate Solution | - | - | Prepared in-house |

| Brine | - | - | Prepared in-house |

| Anhydrous Magnesium Sulfate | 120.37 | 7487-88-9 | Standard Supplier |

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-carboxy-2-nitrophenylboronic acid (2.11 g, 10.0 mmol).

-

Addition of Reagents: Add anhydrous isopropanol (50 mL) to the flask. While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise.

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

Workup:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess isopropanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (25 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield this compound as a solid.

Expected Yield and Characterization:

| Parameter | Expected Value |

| Yield | 70-85% |

| Appearance | White to off-white solid |

| ¹H NMR | Consistent with the structure of this compound |

| ¹³C NMR | Consistent with the structure of this compound |

| Mass Spectrometry | [M+H]⁺ corresponding to the molecular weight of the product (254.06 g/mol ) |

Trustworthiness and Self-Validation

The described protocol is designed to be self-validating through in-process controls and final product characterization.

-

TLC Monitoring: Regular monitoring of the reaction by TLC will confirm the consumption of the starting material and the formation of a new, less polar product spot corresponding to the ester.

-

Aqueous Workup: The washing steps with sodium bicarbonate are crucial to remove any unreacted carboxylic acid and the acid catalyst. The disappearance of the starting material after this step, as confirmed by TLC, validates the efficiency of the purification.

-

Spectroscopic Analysis: The structure of the final product must be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of characteristic peaks for the isopropyl group (a septet and a doublet) and the disappearance of the broad carboxylic acid proton peak in the ¹H NMR spectrum are key indicators of successful esterification.

Conclusion and Future Perspectives

The synthesis of this compound via Fischer esterification of the corresponding carboxylic acid is a robust and scalable method. This versatile building block holds significant potential for the development of new chemical entities in drug discovery programs. Its strategic incorporation into molecules through Suzuki-Miyaura coupling can lead to the rapid generation of compound libraries for biological screening.[7] The nitro group can be further manipulated, for instance, by reduction to an amine, opening up avenues for additional diversification. The continued exploration of novel boronic acid derivatives is a testament to their enduring value in medicinal chemistry.[8]

References

- NINGBO INNO PHARMCHEM CO.,LTD. Harnessing 2-Nitrophenylboronic Acid for Advanced Organic Synthesis.

- Benchchem. Synthesis routes of 4-Nitrophenylboronic acid.

- ChemicalBook. 4-Nitrophenylboronic acid synthesis.

- Wikipedia. Suzuki reaction.

- PubMed Central.

- Organic Chemistry Portal. Suzuki Coupling.

- MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- ChemicalBook. 4-Nitrophenylboronic acid pinacol ester synthesis.

- NIH. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens.

- Sigma-Aldrich. 4-Carboxy-2-nitrophenylboronic acid.

- ResearchGate.

- Common Organic Chemistry.

- CymitQuimica. This compound.

- ResearchGate.

- Master Organic Chemistry.

- Drug Discovery and Development. Novel Synthesis Technique Produces Boronic Acid-Based Drugs.

- YouTube. Suzuki cross-coupling reaction.

- NIH.

- CPHI Online. (4-Carboxy-2-nitrophenyl)boronic acid.

- Google Patents. WO2010055245A2 - Process for preparing boronic acids and esters in the presence of magnesium metal.

- Organic Chemistry Portal.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Synthesis routes of 4-Nitrophenylboronic acid [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-(Isopropoxycarbonyl)-2-nitrophenylboronic Acid: Synthesis, Structure, and Application

This guide provides a comprehensive technical overview of 4-(isopropoxycarbonyl)-2-nitrophenylboronic acid, a specialized building block for researchers, chemists, and professionals in drug development and materials science. We will delve into its molecular architecture, a proposed robust synthetic pathway, its expected analytical signature, and its nuanced role in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Core Molecular Structure and Physicochemical Properties

This compound is a trifunctionalized benzene derivative. Its structure is characterized by three key functional groups strategically positioned on the aromatic ring: a boronic acid moiety, a nitro group, and an isopropoxycarbonyl group. This unique arrangement imparts a distinct electronic and steric profile that governs its reactivity.

The IUPAC name for this compound is (2-nitro-4-propan-2-yloxycarbonylphenyl)boronic acid.[1] Its molecular formula is C₁₀H₁₂BNO₆, corresponding to a molecular weight of approximately 253.02 g/mol .[1][2]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1150114-61-6 | [1][3] |

| Molecular Formula | C₁₀H₁₂BNO₆ | [1][2] |

| Molecular Weight | 253.02 g/mol | [1] |

| IUPAC Name | (2-nitro-4-propan-2-yloxycarbonylphenyl)boronic acid | [3] |

| SMILES | B(C1=C(C=C(C=C1)C(=O)OC(C)C)[O-])(O)O | [4] |

| Storage Temperature | 2-8°C or -20°C | [2][5] |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Nodes for the atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; B[label="B", fontcolor="#EA4335"]; O1 [label="O", fontcolor="#EA4335"]; H1[label="H"]; O2 [label="O", fontcolor="#EA4335"]; H2[label="H"]; N [label="N", fontcolor="#4285F4"]; O3 [label="O", fontcolor="#EA4335"]; O4 [label="O", fontcolor="#EA4335"]; C7 [label="C"]; O5 [label="O", fontcolor="#EA4335"]; O6 [label="O", fontcolor="#EA4335"]; C8 [label="C"]; H3[label="H"]; C9 [label="C"]; H4[label="H"]; H5[label="H"]; H6[label="H"]; C10 [label="C"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H_C3 [label="H"]; H_C5 [label="H"]; H_C6 [label="H"];

// Positioning the nodes C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="-1.2,2.1!"]; C6 [pos="-1.2,0.7!"]; B[pos="-2.6,0!"]; O1 [pos="-3.5,0.9!"]; H1[pos="-4.2,0.7!"]; O2 [pos="-3.5,-0.9!"]; H2[pos="-4.2,-0.7!"]; C2 [pos="1.2,0.7!"]; N [pos="2.4,0!"]; O3 [pos="3.3,0.7!"]; O4 [pos="2.4,-1!"]; C4 [pos="0,2.8!"]; C7 [pos="0,4.2!"]; O5 [pos="0.9,4.9!"]; O6 [pos="-1.1,4.9!"]; C8 [pos="-1.3,6.3!"]; H3[pos="-2.2,6.1!"]; C9 [pos="-0.2,7.1!"]; H4[pos="-0.4,8!"]; H5[pos="0.7,7!"]; H6[pos="-0.5,6.5!"]; C10 [pos="-2.3,7.1!"]; H7 [pos="-2.1,8!"]; H8 [pos="-3.2,7!"]; H9 [pos="-2.6,6.5!"]; H_C3 [pos="2.1,2.6!"]; H_C5 [pos="-2.1,2.6!"]; H_C6 [pos="-2.1,0.2!"];

// Edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- B[label=""]; B -- O1; O1 -- H1; B -- O2; O2 -- H2; C2 -- N; N -- O3 [style=dashed]; N -- O4; C4 -- C7; C7 -- O5; C7 -- O6 [style=double]; O5 -- C8; C8 -- H3; C8 -- C9; C8 -- C10; C9 -- H4; C9 -- H5; C9 -- H6; C10 -- H7; C10 -- H8; C10 -- H9; C3 -- H_C3; C5 -- H_C5; C6 -- H_C6;

}

Caption: 2D structure of this compound.

Proposed Synthesis Protocol: A Mechanistic Approach

The causality behind this choice of methodology is rooted in its efficiency and selectivity. The palladium catalyst, in conjunction with a suitable phosphine ligand, facilitates the oxidative addition of the aryl bromide. A base is crucial for the subsequent transmetalation step with the boron source, typically bis(pinacolato)diboron (B₂pin₂), which ultimately leads to the desired boronic ester, followed by hydrolysis to the boronic acid.

Caption: Proposed workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask, add isopropyl 4-bromo-3-nitrobenzoate (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

-

Catalyst Addition: In a separate vial, pre-mix the palladium source, such as palladium(II) acetate (Pd(OAc)₂, 1-3 mol%), and a suitable phosphine ligand, like SPhos (2-6 mol%).

-

Inert Atmosphere: Evacuate and backfill the Schlenk flask with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent and Catalyst Transfer: Add anhydrous 1,4-dioxane to the flask via syringe, followed by the addition of the catalyst/ligand mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3x).

-

Hydrolysis and Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The resulting pinacol ester can be hydrolyzed to the boronic acid by stirring with aqueous HCl. The crude product is then purified by flash column chromatography on silica gel.

Structural Elucidation: An Analytical Perspective

Definitive experimental spectra for this compound are not widely published. However, based on its structure, we can predict its key spectroscopic features. This predictive analysis is an essential tool for chemists to confirm the identity and purity of their synthesized material.

A. ¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: The benzene ring will exhibit a complex splitting pattern due to the three different substituents. We expect three distinct signals in the aromatic region (~7.5-8.5 ppm). The proton ortho to the boronic acid and meta to the nitro group will likely be the most downfield.

-

Isopropyl Group: A septet (one proton, -CH) is expected around 5.0-5.2 ppm, and a doublet (six protons, -CH₃) is expected around 1.3-1.4 ppm.

-

Boronic Acid Protons: A broad singlet for the B(OH)₂ protons may be observed, often in the range of 8.0-8.5 ppm, though its appearance and chemical shift can be highly dependent on the solvent and concentration.

B. ¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: The ester carbonyl carbon should appear significantly downfield, around 164-166 ppm.

-

Aromatic Carbons: Six signals are expected in the aromatic region (120-150 ppm). The carbon attached to the boron (C-B) can sometimes be broad or difficult to observe. The carbon attached to the nitro group (C-NO₂) will also be in this region.

-

Isopropyl Carbons: The -CH carbon is expected around 70 ppm, and the two equivalent -CH₃ carbons around 22 ppm.

C. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by absorptions corresponding to its functional groups.[7][8][9]

Table 2: Predicted IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (Boronic Acid) | Stretching, broad | 3200-3600 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=O (Ester) | Stretching, strong | 1715-1735 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| N-O (Nitro) | Asymmetric Stretch, strong | 1510-1560 |

| N-O (Nitro) | Symmetric Stretch, strong | 1345-1385 |

| B-O (Boronic Acid) | Stretching, strong | 1310-1380 |

| C-O (Ester) | Stretching | 1100-1300 |

D. Mass Spectrometry

-

Expected Exact Mass: 253.0758 g/mol .[4]

-

Analysis: In high-resolution mass spectrometry (HRMS), the observed mass of the molecular ion ([M]⁺ or [M+H]⁺) should match this value to within a few ppm, confirming the elemental composition.

Reactivity in Suzuki-Miyaura Cross-Coupling

This compound is designed as a coupling partner in Suzuki-Miyaura reactions, a cornerstone of modern C-C bond formation.[10][11][12] The substituents on the phenyl ring play a critical role in its reactivity.

-

Electronic Effects: The strong electron-withdrawing nature of both the nitro and isopropoxycarbonyl groups decreases the nucleophilicity of the aryl group on the boronic acid. This can slow down the transmetalation step in the catalytic cycle.[13]

-

Steric Effects (The "Ortho-Nitro Effect"): The nitro group at the ortho position to the boronic acid presents significant steric hindrance.[5][13] This can make the transmetalation step of the Suzuki-Miyaura catalytic cycle challenging, often requiring more forcing conditions (higher temperatures, stronger bases, or more sophisticated catalyst systems) compared to its meta and para isomers.[13]

Despite these challenges, the unique electronic and steric properties of ortho-nitrophenylboronic acids can be leveraged for specific synthetic strategies, and their successful coupling has been reported in various contexts.[5][14]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Conclusion

This compound is a valuable, albeit sterically hindered, building block in organic synthesis. Its trifunctional nature allows for the introduction of a highly functionalized aromatic moiety into complex molecules. While its synthesis and reactivity, particularly in Suzuki-Miyaura couplings, are governed by the strong electronic-withdrawing character and steric bulk of the ortho-nitro group, these features can be managed with carefully chosen reaction conditions. The predictive analytical data provided in this guide serves as a benchmark for researchers aiming to synthesize and characterize this compound, empowering further exploration of its utility in drug discovery and materials science.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46739476, this compound. Retrieved from [Link].

-

Murata, M., Oyama, T., Watanabe, S., & Masuda, Y. (2000). Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. J. Org. Chem., 65(1), 164-168. Available from: [Link].

-

Billingsley, K. L., & Buchwald, S. L. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters, 14(18), 4826–4829. Available from: [Link].

-

Crysdot LLC (n.d.). (4-(Isopropoxycarbonyl)-2-nitrophenyl)boronic acid. Retrieved from [Link].

-

Wang, D., et al. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PMC. Available from: [Link].

-

Ali, M. A., et al. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir, 20(10), 4160-4167. Available from: [Link].

-

Quora (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Retrieved from [Link].

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Harnessing 2-Nitrophenylboronic Acid for Advanced Organic Synthesis. Retrieved from [Link].

-

PubChem (n.d.). This compound. Retrieved from [Link].

-

NIST (n.d.). Benzeneboronic acid, m-nitro-. In NIST Chemistry WebBook. Retrieved from [Link].

-

The Organic Chemist (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link].

-

Quora (2021). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. Retrieved from [Link].

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. Retrieved from [Link].

-

Ghaffari, B., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 50(41), 9773-9777. Available from: [Link].

-

ResearchGate (n.d.). Reactivity of boronic acids: past and present. Retrieved from [Link].

-

ChemSynthesis (n.d.). 1-bromo-4-isopropyl-2-nitrobenzene. Retrieved from [Link].

-

ResearchGate (n.d.). Figure 2. 1H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d... Retrieved from [Link].

-

Royal Society of Chemistry (n.d.). Supplementary Material. Retrieved from [Link].

-

Royal Society of Chemistry (n.d.). Supporting information. Retrieved from [Link].

-

Royal Society of Chemistry (n.d.). Supporting Information. Retrieved from [Link].

-

Royal Society of Chemistry (n.d.). Supporting Information for. Retrieved from [Link].

-

ResearchGate (n.d.). Figure 2. 1H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d... Retrieved from [Link].

-

ResearchGate (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Retrieved from [Link].

-

ResearchGate (n.d.). Preparation of 4‐nitrophenylboronic acid (4). Retrieved from [Link].

-

ChemOrgChem (2022, March 24). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Video]. YouTube. Retrieved from [Link].

-

Chem Help ASAP (2023, August 31). introductory aspects of infrared spectroscopy. [Video]. YouTube. Retrieved from [Link].

Sources

- 1. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]

- 2. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C10H12BNO6 | CID 46739476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates [organic-chemistry.org]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. nbinno.com [nbinno.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. benchchem.com [benchchem.com]

- 14. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Analytical Guide to the Characterization of Novel Boronic Acid Derivatives: A Workflow for the Hypothetical Compound C10H12BNO6

Abstract

Boronic acids and their esters are pivotal structural motifs in modern medicinal chemistry and drug development, valued for their unique chemical reactivity and biological interactions.[1][2] The emergence of novel boronic acid derivatives necessitates a robust and systematic analytical workflow to fully elucidate their chemical properties and spectral data. This guide presents a comprehensive, field-proven methodology for the characterization of new chemical entities, using the hypothetical, uncharacterized compound with the molecular formula C10H12BNO6 as a case study. We will detail a logical progression of analytical techniques, from synthesis and purification to in-depth spectroscopic and physicochemical analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel boronic acid-based compounds.

Introduction to Novel Boronic Acid Derivatives in Drug Discovery

Boronic acids and their esters have garnered significant attention in pharmaceutical research due to their low toxicity and versatile reactivity.[1] They are well-known as potent enzyme inhibitors and have been successfully incorporated into cancer therapies.[1] The boron atom's ability to reversibly form covalent bonds with diols is a key feature exploited in various biological applications, including glucose sensing and drug delivery.[2]

The introduction of a nitro group onto a boronic acid scaffold can significantly modulate its electronic properties and reactivity, making nitrated boronic acid derivatives intriguing candidates for further investigation.[2] When a novel compound such as the hypothetical C10H12BNO6 is synthesized, a rigorous characterization protocol is essential to confirm its structure, purity, and key chemical properties before it can be advanced in a drug discovery pipeline.

Proposed Analytical Workflow for a Novel Boronic Acid Derivative

The characterization of a new chemical entity is a systematic process. The following workflow is a self-validating system designed to provide a comprehensive understanding of a novel compound like C10H12BNO6.

Figure 1: A comprehensive analytical workflow for the characterization of a novel boronic acid derivative.

Synthesis and Purification of a Novel Boronic Acid Derivative

While the exact structure of C10H12BNO6 is unknown, a plausible synthetic route for a nitrated boronic acid ester would involve the nitration of a suitable boronic acid precursor, followed by esterification. The following is a generalized protocol based on established methods for similar compounds.

General Synthesis Pathway

Figure 2: A generalized synthetic pathway for a novel nitrated boronic acid ester.

Experimental Protocol: Hypothetical Synthesis

-

Nitration of a Phenylboronic Acid Derivative:

-

Dissolve the starting phenylboronic acid derivative in a suitable solvent (e.g., concentrated sulfuric acid) in a flask cooled in an ice bath.

-

Slowly add a nitrating mixture (e.g., a combination of concentrated nitric acid and sulfuric acid) dropwise while maintaining a low temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully pour the reaction mixture over ice and collect the precipitated product by filtration.

-

-

Esterification with a Diol:

-

Combine the nitrated phenylboronic acid with a suitable diol in a solvent such as toluene.

-

Add a catalytic amount of an acid catalyst.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water and drive the reaction to completion.

-

After cooling, the solvent is removed under reduced pressure.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel, followed by recrystallization to yield the pure compound.[3]

-

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. For a compound like C10H12BNO6, ¹H, ¹³C, and ¹¹B NMR spectra should be acquired.

¹H NMR Spectroscopy: This provides information on the number of different types of protons and their connectivity. For a nitrated aromatic boronic acid ester, one would expect to see signals in the aromatic region (typically 7.0-8.5 ppm) and the aliphatic region corresponding to the diol portion of the ester.

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. Aromatic carbons will appear in the 120-150 ppm range, while aliphatic carbons of the ester will be further upfield.

¹¹B NMR Spectroscopy: This is crucial for boron-containing compounds. The chemical shift of the boron signal can indicate its coordination state. For a tricoordinate boronic ester, a broad signal is typically observed between 20 and 30 ppm.

| Technique | Expected Chemical Shift Ranges (ppm) | Information Gained |

| ¹H NMR | 7.0 - 8.5 (Aromatic), 3.0 - 5.0 (Aliphatic -CH of ester) | Proton environment and connectivity |

| ¹³C NMR | 120 - 150 (Aromatic), 60 - 80 (Aliphatic -C of ester) | Carbon skeleton |

| ¹¹B NMR | 20 - 30 | Boron coordination state |

| Table 1: Expected NMR data for a hypothetical nitrated phenylboronic acid ester. |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, which in turn confirms its molecular formula. Liquid Chromatography-Mass Spectrometry (LC-MS) is also a valuable tool for assessing the purity of the compound.[3][4]

Experimental Protocol: LC-MS

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Inject the sample into an LC-MS system equipped with a C18 column.

-

Elute with a gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Monitor the eluent with both a UV detector and a mass spectrometer.

-

The mass spectrometer should be operated in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

Infrared (IR) and UV-Vis Spectroscopy

IR Spectroscopy: This technique is used to identify the functional groups present in the molecule. For C10H12BNO6, key vibrational bands would be expected for the nitro group (around 1530 and 1350 cm⁻¹), the B-O bond (around 1350 cm⁻¹), and C=C bonds of the aromatic ring.[4]

UV-Vis Spectroscopy: This provides information about the electronic transitions within the molecule. Aromatic compounds typically show strong absorption bands in the UV region. The presence of a nitro group can shift these absorptions to longer wavelengths.[3]

| Technique | Expected Features | Information Gained |

| IR | ~1530 & 1350 cm⁻¹ (N-O stretch), ~1350 cm⁻¹ (B-O stretch) | Presence of key functional groups |

| UV-Vis | Strong absorption bands in the UV region | Electronic structure of the molecule |

| Table 2: Expected IR and UV-Vis data for a hypothetical nitrated phenylboronic acid ester. |

Physicochemical Properties

Understanding the physicochemical properties of a novel compound is crucial for its development as a potential drug.

Determination of pKa

The pKa of a boronic acid is a critical parameter as it influences its interaction with biological targets.[5] The pKa can be determined by UV-Vis or NMR spectroscopy by measuring the change in the spectrum as a function of pH.

Experimental Protocol: pKa Determination by UV-Vis

-

Prepare a series of buffer solutions with a range of known pH values.

-

Prepare a stock solution of the compound in a suitable solvent.

-

Add a small aliquot of the stock solution to each buffer solution to a constant final concentration.

-

Record the UV-Vis spectrum for each solution.

-

Plot the absorbance at a specific wavelength (where the largest change is observed) against pH.

-

Fit the data to the Henderson-Hasselbalch equation to determine the pKa.

Solubility and Stability Studies

The solubility and stability of a compound in aqueous and organic media are important for formulation and bioavailability.[1]

Solubility Assessment: The solubility can be determined by adding an excess of the compound to a known volume of solvent, shaking the mixture until equilibrium is reached, and then measuring the concentration of the dissolved compound by a suitable analytical method like HPLC.

Stability Assessment: The stability of the compound can be assessed by dissolving it in various buffers at different pH values and temperatures and monitoring its concentration over time by HPLC. This is particularly important for boronic acid esters, which can be susceptible to hydrolysis.[1]

Conclusion

The characterization of a novel chemical entity like the hypothetical C10H12BNO6 requires a multi-faceted and systematic analytical approach. The workflow presented in this guide, encompassing synthesis, purification, comprehensive spectroscopic analysis, and determination of key physicochemical properties, provides a robust framework for researchers in the field of drug discovery. By following this self-validating process, scientists can confidently elucidate the structure and properties of novel boronic acid derivatives, paving the way for their further development as potential therapeutic agents.

References

-

The synthesis of novel boronate esters and N-Heterocyclic carbene (NHC)-stabilized boronate esters: Spectroscopy, antimicrobial and antioxidant studies. (n.d.). ResearchGate. [Link]

-

SUPPLEMENTARY DATA. (n.d.). The Royal Society of Chemistry. [Link]

-

A new boronic acid and boronate esters containing polymer groups: Synthesis and investigation of their spectroscopic properties. (2022). ResearchGate. [Link]

-

Molecular Characterization and Formation of Novel Reversible Boronic Acid Complexations. (2023). ProQuest. [Link]

-

Study on Synthesis and Properties of a Novel Borate Ester Surfactant. (n.d.). Scientific.Net. [Link]

-

Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (2023). National Institutes of Health (NIH). [Link]

- Synthetic method of 2-nitro phenyl boric acid. (2015).

Sources

- 1. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. dalspace.library.dal.ca [dalspace.library.dal.ca]

An In-depth Technical Guide to the Physicochemical Properties of Isopropyl 4-borono-3-nitrobenzoate

Abstract: This technical guide provides a comprehensive overview of the anticipated physical and chemical characteristics of Isopropyl 4-borono-3-nitrobenzoate. Due to the compound's novelty and the limited availability of direct experimental data in peer-reviewed literature, this document synthesizes information from analogous compounds and foundational chemical principles to offer a robust predictive profile. It is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry who require a detailed understanding of this molecule's properties for research and application purposes. The guide covers molecular structure, predicted physicochemical properties, spectral data for characterization, and protocols for handling and analysis, all grounded in established scientific literature.

Introduction and Molecular Structure

Isopropyl 4-borono-3-nitrobenzoate is a specialized organic compound that integrates several key functional groups: an isopropyl ester, a nitro group, and a boronic acid moiety attached to a benzene ring. This combination of features suggests its potential utility as a building block in medicinal chemistry and organic synthesis, particularly in cross-coupling reactions where boronic acids are pivotal. The electron-withdrawing nature of the nitro group and the steric hindrance from the isopropyl group are expected to significantly influence the molecule's reactivity and physical properties.

The structural arrangement of these groups on the benzoate core dictates its chemical behavior. The boronic acid at position 4 and the nitro group at position 3 create a unique electronic environment on the aromatic ring, which is critical for its reactivity in reactions such as the Suzuki-Miyaura coupling.

Figure 1: Chemical Structure of Isopropyl 4-borono-3-nitrobenzoate.

Predicted Physicochemical Characteristics

| Property | Predicted Value | Rationale and Comparative Data |

| Molecular Formula | C₁₀H₁₂BNO₆ | Based on the constituent atoms of the structure. |

| Molecular Weight | 269.02 g/mol | Calculated from the molecular formula. For comparison, Isopropyl 4-nitrobenzoate has a molecular weight of 209.20 g/mol .[1][2][3][4] |

| Appearance | White to off-white or pale yellow solid | Arylboronic acids are typically crystalline solids. The nitro group may impart a yellowish color. Isopropyl 4-nitrobenzoate is a colorless solid.[5] |

| Melting Point | 110 - 130 °C (decomposes) | Higher than Isopropyl 4-nitrobenzoate (105-108 °C) due to the boronic acid group allowing for hydrogen bonding, but may decompose at higher temperatures, a common trait for boronic acids.[5] |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water and non-polar organic solvents. | The isopropyl ester group increases lipophilicity, while the boronic acid and nitro groups increase polarity. Boronic acids generally have limited water solubility but dissolve in polar organic solvents. |

| pKa | ~8-9 | The boronic acid moiety is a weak Lewis acid. The electron-withdrawing nitro group is expected to lower the pKa compared to unsubstituted phenylboronic acid. |

Synthesis and Purification

The synthesis of Isopropyl 4-borono-3-nitrobenzoate would likely involve a multi-step process, starting from a commercially available substituted toluene. A plausible synthetic route is outlined below.

Figure 2: A plausible synthetic pathway for Isopropyl 4-borono-3-nitrobenzoate.

Purification of the final product would likely be achieved through column chromatography on silica gel. It is important to note that some aryl boronic esters are known to be stable on silica gel, which can simplify the purification process.[6]

Analytical Characterization

A comprehensive characterization of Isopropyl 4-borono-3-nitrobenzoate is essential to confirm its identity and purity. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl methine proton (a septet), and the isopropyl methyl protons (a doublet). The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the nitro and boronic acid groups.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbonyl carbon of the ester and the carbon attached to the boron atom will have characteristic chemical shifts.

-

¹¹B NMR: Boron-11 NMR is particularly useful for characterizing boronic acids and their derivatives, confirming the presence and electronic environment of the boron atom.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable technique for the analysis of boronic acids.[7]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (Boronic acid) | 3200-3600 (broad) |

| C=O (Ester) | 1710-1730 |

| N-O (Nitro) | 1510-1560 and 1345-1385 |

| B-O (Boronic acid) | 1310-1350 |

Stability, Handling, and Safety

Stability

Arylboronic acids can be susceptible to decomposition, particularly protodeboronation, where the carbon-boron bond is cleaved.[8][9] The presence of an electron-withdrawing nitro group can affect the rate of this process. It is recommended to store Isopropyl 4-borono-3-nitrobenzoate in a cool, dry place, away from moisture and light.

Handling

Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[10][11] Work should be conducted in a well-ventilated fume hood.

Safety Considerations

Nitro-substituted aromatic compounds can be toxic and should be handled with care.[12] While specific toxicity data for Isopropyl 4-borono-3-nitrobenzoate is not available, it is prudent to assume it may be harmful if swallowed, inhaled, or absorbed through the skin.

Experimental Protocols

The following are generalized protocols for the characterization of a novel arylboronic acid derivative like Isopropyl 4-borono-3-nitrobenzoate.

Protocol for NMR Sample Preparation

-

Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Cap the NMR tube and gently agitate to dissolve the sample completely.

-

If the sample does not fully dissolve, gentle warming or sonication may be applied.

-

Place the NMR tube in the spectrometer for analysis.

Protocol for High-Performance Liquid Chromatography (HPLC) Analysis

-

Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

-

Prepare a series of dilutions from the stock solution to create a calibration curve.

-

Set up the HPLC system with an appropriate column (e.g., C18) and a mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid).

-

Inject the standards and the sample solution into the HPLC system.

-

Analyze the resulting chromatograms to determine the purity of the compound.